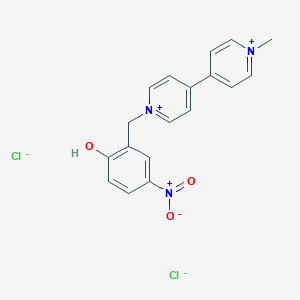
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane, also known as Methyl Viologen or Paraquat, is a chemical compound widely used in scientific research for its unique properties. Methyl Viologen is a highly toxic compound that is used as a herbicide, but its potential use in scientific research has gained attention due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cells.
Mecanismo De Acción
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS, which can cause oxidative stress in cells. ROS are highly reactive molecules that can damage cellular components, including proteins, lipids, and DNA. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS by accepting electrons from cellular components, such as NADH or FADH2. This process generates superoxide radicals, which can be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can cause oxidative stress, which can lead to cell damage and death.
Efectos Bioquímicos Y Fisiológicos
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has been shown to have a variety of biochemical and physiological effects on cells. It can induce apoptosis, autophagy, and DNA damage in cells. It can also affect the mitochondria, leading to changes in mitochondrial morphology, membrane potential, and ATP production. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can also affect the cell cycle, leading to cell cycle arrest and changes in gene expression. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect the immune system, leading to changes in cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also highly stable and can be stored for long periods of time. However, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is highly toxic and must be handled with care. It can also generate ROS quickly, which can make it difficult to control the level of oxidative stress in cells. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect different cell types differently, which can make it difficult to compare results between experiments.
Direcciones Futuras
There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research. One direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different cell types and tissues. Another direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different disease models, such as cancer and neurodegenerative diseases. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to study the effects of oxidative stress on aging and longevity. Finally, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to develop new therapies for diseases that are associated with oxidative stress.
Conclusion:
In conclusion, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is a highly toxic compound with unique properties that make it useful for scientific research. It generates ROS and causes oxidative stress in cells, which can be used to study the effects of oxidative stress on cellular processes. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments, but it must be handled with care due to its toxicity. There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research, including studying its effects on different cell types and tissues, disease models, aging and longevity, and developing new therapies for diseases associated with oxidative stress.
Métodos De Síntesis
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is synthesized by the reaction of 4,4'-bipyridine and paraquat dichloride in the presence of sodium hydroxide. The reaction produces a blue-green crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is widely used in scientific research for its ability to generate ROS and cause oxidative stress in cells. It is used to study the effects of oxidative stress on cellular processes, such as apoptosis, autophagy, and DNA damage. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also used to study the effects of oxidative stress on the mitochondria, which are the powerhouses of the cell. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is used to study the effects of oxidative stress on different cell types, including cancer cells, stem cells, and immune cells.
Propiedades
Número CAS |
131690-25-0 |
|---|---|
Nombre del producto |
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane |
Fórmula molecular |
C18H17Cl2N3O3 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
Sinónimos |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



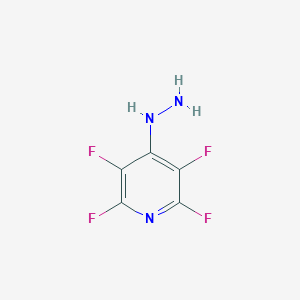
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
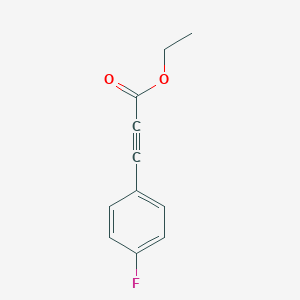
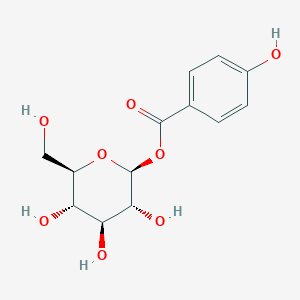
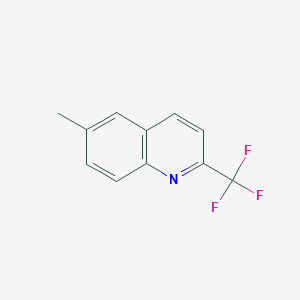
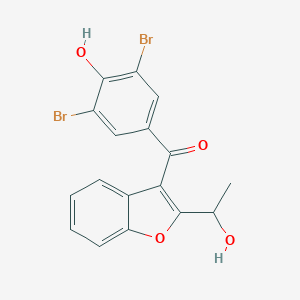
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
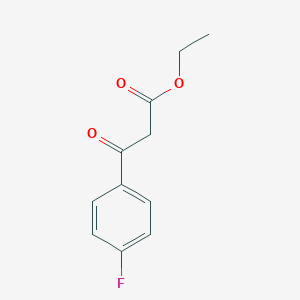
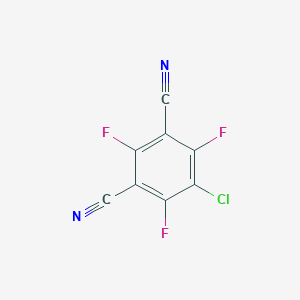
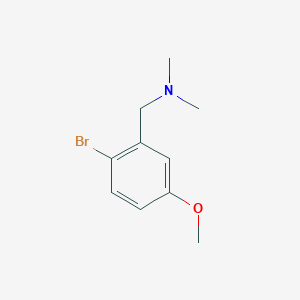
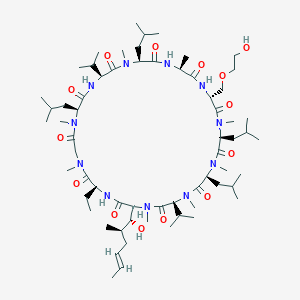
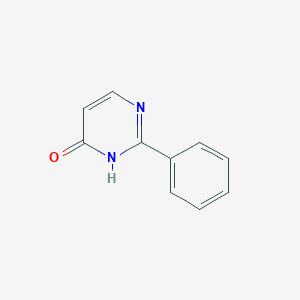
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)